
1-Bromo-4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Activities and Potential Applications
Research into compounds structurally related to 1-Bromo-4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester indicates a broad spectrum of biological activities. Derivatives of neo fatty acids, neo alkanes, and their analogs, which may share structural features with the compound , demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings highlight the prospects for chemical preparations derived from such compounds in various industries, including pharmaceuticals, cosmetics, and agronomy (Dembitsky, 2006).
Enzymatic and Catalytic Properties
The enzymatic behavior of carboxylic ester hydrolases (CEHs), which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, provides insight into the catalytic potential of structurally related compounds. The diversity in the catalytic machinery of CEHs, as well as their wide application in industrial processes, underscores the relevance of similar compounds in biochemical research and industrial applications. These enzymes' substrate specificity and potential for protein engineering could be paralleled in research focusing on the compound of interest, suggesting its utility in biotechnological applications (Oh, Kim, & Kim, 2019).
Synthetic and Chemical Engineering Applications
In the realm of synthetic chemistry and chemical engineering, the versatility of carboxylic acid derivatives, including esters, has been extensively explored. Research on synthetic methods for compounds with similar functional groups, such as 1-indanones, reveals a vast array of biological activities ranging from antiviral to anticancer properties. These methods and applications underscore the potential utility of this compound in the development of new pharmaceuticals and agrochemicals (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental and Ecological Considerations
The environmental and ecological impact of chemical compounds, including esters of phthalic acid, has been a subject of study due to their ubiquity and potential toxicity. Investigations into the occurrence, fate, and behavior of such compounds in aquatic environments shed light on the importance of understanding the ecological footprint of chemical substances. This research can inform the responsible development and application of this compound, ensuring its use does not adversely affect ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 1-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-10(13)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBPGMZKBJOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

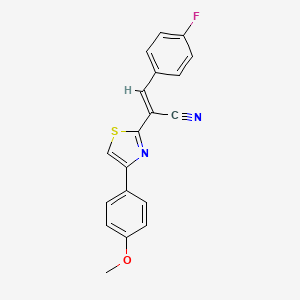
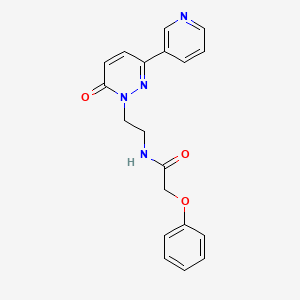
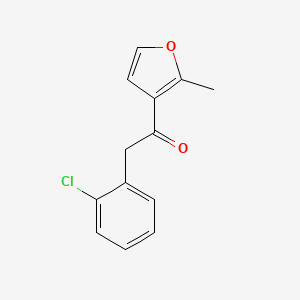


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)

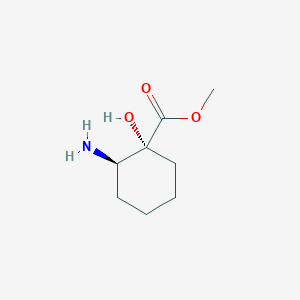
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)
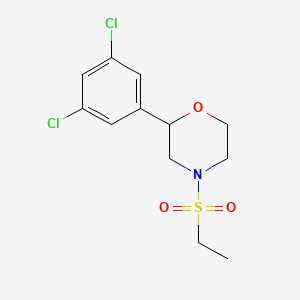
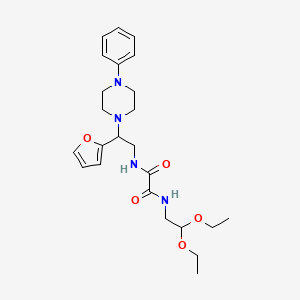
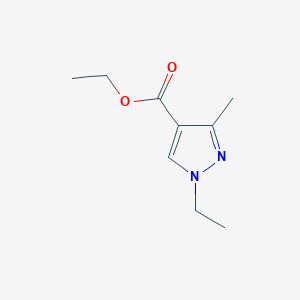
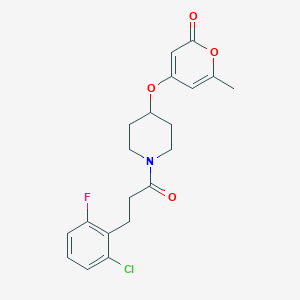
![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)